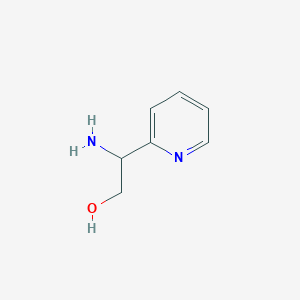

2-Amino-2-(pyridin-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Amino-2-(pyridin-2-yl)ethanol” is a chemical compound that has been used in various chemical reactions . It is a metabolite of the anti-vertigo drug Betahistine and acts as a reagent for protection of the 5’-phosphate of nucleotides as 2-pyridylethyl (Pet) esters . It is also used for carboxyl protection of amino acids .

Synthesis Analysis

The synthesis of “2-Amino-2-(pyridin-2-yl)ethanol” has been studied using microreactor technology, which is increasingly applied in the chemical-pharmaceutical industry for safer and more efficient drug production compared to the traditional batch process . This technology was employed for the first time to study the production of 2-[methyl(pyridin-2-yl)amino]ethanol, the first intermediate in rosiglitazone synthesis .

Molecular Structure Analysis

The molecular structure of “2-Amino-2-(pyridin-2-yl)ethanol” has been characterized by various spectroscopic techniques . The compound has a molecular weight of 138.17 g/mol .

Chemical Reactions Analysis

“2-Amino-2-(pyridin-2-yl)ethanol” has been involved in various chemical reactions. For instance, it has been used to react with ethyl chloro acetate and KOH to form ethyl2-(pyridin-2-ylamino)acetate . This compound then reacts with hydrazine hydrate to give 2-(pyridin-2-ylamino)acetohydrazide . Furthermore, 2-aminopyridine has been reacted with different aromatic aldehyde and CuCN to form various substituted cyanic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-(pyridin-2-yl)ethanol” have been analyzed. It has a molecular weight of 138.17 g/mol . Other properties such as solubility and spectra updates on the characterization of aminopyridines have been studied .

Wissenschaftliche Forschungsanwendungen

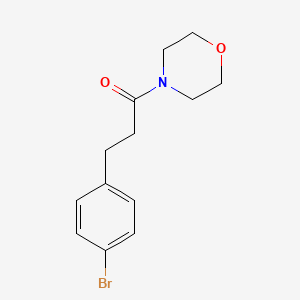

Palladium-Catalyzed Reactions

2-Pyridineethanol derivatives are used in palladium-catalyzed reactions to substitute chloro moieties with a 2-pyridylmethyl group, which is a key step in various synthetic processes .

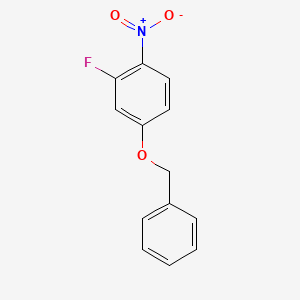

A2A Adenosine Receptor Antagonists

Compounds derived from 2-Pyridineethanol have been patented as A2A adenosine receptor antagonists, which are useful in treating mammals for various diseases related to adenosine receptor dysfunctions .

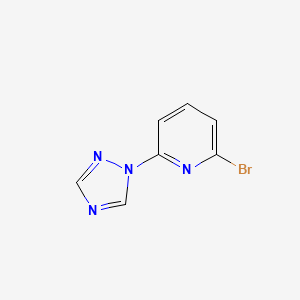

Acetyl-CoA Carboxylase Inhibitors

Similar compounds are also patented as acetyl-CoA carboxylase inhibitors, which can be used to treat diseases caused by fatty acids metabolism dysfunction .

Synthesis of PPD Analogues

This compound is utilized in the synthesis of PPD analogues, contributing to the development of new materials and chemicals with potential applications in various industries .

Trypanosomiasis Treatment

2-Amino-2-(pyridin-2-yl)ethanol is involved in the preparation of compounds displaying potent trypanocidal activity against trypanosomiasis, a disease caused by parasitic protozoans .

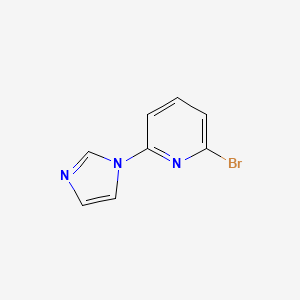

Synthesis of N-Heterocycles

It serves as a precursor for the synthesis of N-heterocycles, which are important structures in many pharmaceuticals and agrochemicals .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that 2-Amino-2-(pyridin-2-yl)ethanol may also have multiple targets.

Mode of Action

It has been shown that 2-(pyridin-2-yl)ethanol derivatives can react with aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . This suggests that 2-Amino-2-(pyridin-2-yl)ethanol may interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities , indicating that 2-Amino-2-(pyridin-2-yl)ethanol may also influence multiple biochemical pathways.

Result of Action

It has been suggested that 2-(pyridin-2-yl)ethanol can act as a good protecting group for methacrylic acid (maa), which can be selectively removed, either chemically under alkaline conditions or thermally at or above 110 °c .

Action Environment

It is known that 2-(pyridin-2-yl)ethanol is stable under acidic conditions and resists catalytic hydrogenolysis .

Safety and Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling "2-Amino-2-(pyridin-2-yl)ethanol" . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Zukünftige Richtungen

The future directions for “2-Amino-2-(pyridin-2-yl)ethanol” could involve further exploration of its use in the chemical-pharmaceutical industry, particularly with the application of microreactor technology for safer and more efficient drug production .

Relevant Papers

Several relevant papers were retrieved and analyzed for this comprehensive analysis . These papers provide valuable information on the description, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions of “2-Amino-2-(pyridin-2-yl)ethanol”.

Eigenschaften

IUPAC Name |

2-amino-2-pyridin-2-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUHWJQCQQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624254 |

Source

|

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

724463-80-3 |

Source

|

| Record name | 2-Amino-2-(pyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)